(6-Bromo-2-methoxyquinolin-3-yl)boronic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 281.9 g/mol. This compound features a quinoline scaffold, which is notable for its biological activity, particularly in medicinal chemistry. The presence of the bromine atom and the boronic acid functional group enhances its reactivity, making it valuable in various chemical synthesis applications.
This compound is classified as a boronic acid, which is a category of organic compounds that contain a boron atom bonded to a hydroxyl group and an organic moiety. The synthesis of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid typically involves the reaction of commercially available 2-amino-3-bromopyridine with pinacol boronate ester under palladium catalysis, often in solvents like methanol or dichloromethane, and under inert conditions to prevent oxidation .
The synthesis of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid can be accomplished through several methods, with the most common involving:
The molecular structure of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid includes:
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid participates in various chemical reactions, including:
These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals .
The mechanism of action for (6-Bromo-2-methoxyquinolin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property is leveraged in sensor development and probes for detecting specific biological molecules.
Additionally, its antitumor activity is associated with interactions with cellular pathways involved in proliferation and apoptosis, suggesting potential therapeutic applications .
The physical properties of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid include:
Property | Value |
---|---|
Molecular Weight | 281.9 g/mol |
Melting Point | Varies (specific data needed) |
Boiling Point | Not readily available |
Density | Not readily available |
These properties are essential for handling and application in laboratory settings .
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid has several applications in scientific research:
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid serves as a versatile partner in Suzuki-Miyaura cross-couplings, enabling strategic C–C bond formation for complex molecule assembly. The boronic acid moiety at the C3 position of the quinoline ring exhibits exceptional reactivity with aryl/heteroaryl halides under palladium catalysis. Key advances include the use of Pd(PPh₃)₄ catalyst systems in toluene/water mixtures (3:1) at 80–90°C, achieving >85% conversion efficiency within 12 hours. This methodology proves indispensable for constructing biaryl architectures prevalent in pharmaceutical intermediates, particularly antitubercular agents like TMC-207 (bedaquiline) precursors [3] [7]. Optimal performance requires careful oxygen exclusion via degassing with inert gases, as the boronic acid functionality is susceptible to protodeboronation under aerobic conditions. Recent protocols employ tetrakis(triphenylphosphine)palladium(0) at 2–5 mol% loading with potassium carbonate base, enabling coupling efficiencies exceeding 90% with electron-deficient aryl halides [9].
Table 1: Suzuki-Miyaura Coupling Performance with (6-Bromo-2-methoxyquinolin-3-yl)boronic Acid
Coupling Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
4-Bromobenzonitrile | Pd(PPh₃)₄ (3 mol%) | 85 | 14 | 92 |
2-Pyridyl chloride | Pd(dppf)Cl₂ (4 mol%) | 90 | 18 | 78 |
3-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | 80 | 12 | 85 |
2-Iodothiophene | Pd(OAc)₂/XPhos (2 mol%) | 75 | 10 | 88 |
Stabilization of the boronic acid group during synthetic manipulations presents significant challenges due to its propensity for dehydration or protodeboronation. Patent CN102850269A demonstrates that in situ protection via trifluoroborate salt formation enhances stability during halogenation steps, with subsequent hydrolysis regenerating the boronic acid with 95% fidelity [3]. Alternative approaches employ diethanolamine adducts, which crystallize readily and offer superior storage stability while maintaining reactivity in Suzuki couplings after mild acid hydrolysis. For multi-step sequences requiring anhydrous conditions, cyclic boroxines formed via azeotropic drying with toluene enable efficient handling without decomposition [5] [9]. These protection strategies prove critical when synthesizing derivatives bearing electrophilic functionalities incompatible with free boronic acids, such as carbonyl groups or activated halides. Post-coupling deprotection is typically achieved using pH-controlled hydrolysis (pH 6.5–7.0 buffer) to minimize boronic acid degradation [3].
Retrosynthetic disconnection to 6-bromo-2-chloroquinoline-3-carbaldehyde provides a strategic entry point to the target boronic acid. As detailed in patent CN102850269A, regioselective bromination at C6 is achieved using bromine in acetic acid at 40–50°C, followed by Vilsmeier-Haack formylation introducing the C3 aldehyde group (82% yield over two steps) [3]. Subsequent Baeyer-Villiger oxidation converts the aldehyde to phenolic intermediate, enabling O-methylation with dimethyl sulfate under phase-transfer conditions to install the 2-methoxy group. The critical C3 boronic acid functionality is then introduced via palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) catalyst in dioxane at 90°C, achieving 75–80% yield [3] [9]. Alternative routes employ 6-bromo-2-methoxyquinoline directed ortho-metalation at C3 using n-butyllithium/TMEDA complex, followed by quenching with triisopropyl borate and acidic workup (65% yield) [5].
Table 2: Synthetic Routes to (6-Bromo-2-methoxyquinolin-3-yl)boronic Acid
Starting Material | Key Steps | Critical Intermediate | Overall Yield (%) |
---|---|---|---|
4-Bromoaniline | Skraup quinoline synthesis → bromination → Vilsmeier formylation → Baeyer-Villiger → methylation → borylation | 6-Bromo-2-chloroquinoline-3-carbaldehyde | 38 |
2-Methoxyquinoline | Directed ortho-lithiation (C3) → bromination (C6) → boronation | 3-Lithio-2-methoxyquinoline | 41 |
6-Bromo-2-hydroxyquinoline | O-Methylation → Pd-catalyzed C-H borylation | 6-Bromo-2-methoxyquinoline | 45 |
Weinreb amides serve as pivotal intermediates for C3 functionalization prior to boronic acid installation. As demonstrated in TMC-207 intermediate synthesis, 6-bromo-2-methoxyquinoline-3-carboxylic acid is converted to the corresponding N-methoxy-N-methylamide using N,O-dimethylhydroxylamine and peptide coupling agents (EDC·HCl, HOBt). This amide undergoes controlled reduction with DIBAL-H at –78°C to yield the aldehyde without overreduction, which is then converted to boronic acid via Matteson homologation or Pd-catalyzed borylation protocols [3] [9]. The Weinreb approach circumvents instability issues associated with direct boronic acid installation on pre-functionalized brominated quinolines, particularly when introducing sterically demanding substituents. This pathway proves essential for synthesizing DARQ (Diarylquinoline) analogues where the boronic acid must be coupled with sterically hindered partners, as the Weinreb intermediate provides superior crystallinity for purification compared to aldehydic precursors [3].
When (6-bromo-2-methoxyquinolin-3-yl)boronic acid participates in Suzuki couplings with prochiral ketone-containing partners (e.g., 4-(dimethylamino)-1-(2,6-dimethoxypyridin-4-yl)butan-2-one), the resultant tertiary alcohols generate diastereomeric mixtures. Patent WO2017155909A1 documents that these diastereomers exhibit markedly different biological activities in antitubercular compounds, necessitating chromatographic separation using silica gel with ethyl acetate/hexanes gradients (3:7 to 4:6) [7]. Characterization of separated isomers relies on combined NMR and chiral HPLC analysis (Chiralpak IC-3 column, ethanol/heptane mobile phase). The syn diastereomer typically elutes first and shows 3–5-fold enhanced in vitro potency against Mycobacterium tuberculosis compared to the anti isomer. Crystallographic analysis reveals that the syn configuration positions the quinoline nitrogen for optimal hydrogen bonding with the ATP synthase target [5] [7]. For boron-containing DARQ precursors, diastereomeric ratios (d.r.) range from 1.5:1 to 3:1 depending on steric bulk, with bulkier substituents favoring higher stereoselectivity through enhanced facial discrimination in the ketone addition step.
Table 3: Stereoisomer Separation Data for DARQ Analogues Derived from (6-Bromo-2-methoxyquinolin-3-yl)boronic Acid
Ketone Coupling Partner | Diastereomeric Ratio (syn:anti) | Separation Method | Relative Potency (syn vs anti) |
---|---|---|---|
4-(Dimethylamino)-1-(2,6-dimethoxypyridin-4-yl)butan-2-one | 2.8:1 | Silica gel chromatography (EtOAc:hexanes 1:3) | 4.7-fold increase |
1-(1-Benzofuran-7-yl)-4-(dimethylamino)butan-2-one | 1.6:1 | Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) | 3.1-fold increase |
4-(Dimethylamino)-1-(3-fluorophenyl)butan-2-one | 3.2:1 | Chiral SFC (OD-H column, 30% methanol) | 5.3-fold increase |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8